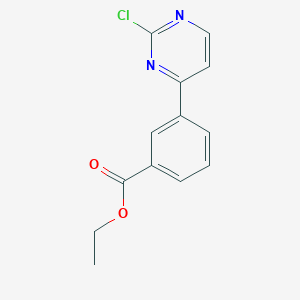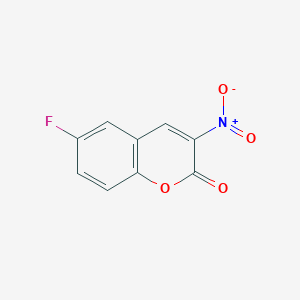
2H-1-Benzopyran-2-one,6-fluoro-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- is an organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system with a fluorine atom at the 6th position and a nitro group at the 3rd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- typically involves the nitration of 6-fluoro-2H-1-benzopyran-2-one. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually performed at low temperatures to prevent over-nitration and to ensure the selective introduction of the nitro group at the 3rd position.
Industrial Production Methods
Industrial production of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 6-amino-2H-1-benzopyran-2-one, 3-nitro-.
Substitution: Various substituted benzopyran derivatives.
Oxidation: Oxidized benzopyran derivatives.
Scientific Research Applications
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.
Comparison with Similar Compounds
2H-1-Benzopyran-2-one,6-fluoro-3-nitro- can be compared with other benzopyran derivatives such as:
6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitro group.
2H-1-Benzopyran-2-one, 4-hydroxy-3-nitro-: Contains a hydroxyl group at the 4th position instead of a fluorine atom at the 6th position.
The uniqueness of 2H-1-Benzopyran-2-one,6-fluoro-3-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H4FNO4 |
|---|---|
Molecular Weight |
209.13 g/mol |
IUPAC Name |
6-fluoro-3-nitrochromen-2-one |
InChI |
InChI=1S/C9H4FNO4/c10-6-1-2-8-5(3-6)4-7(11(13)14)9(12)15-8/h1-4H |
InChI Key |
JDJZMXAFIRKGGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(C(=O)O2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

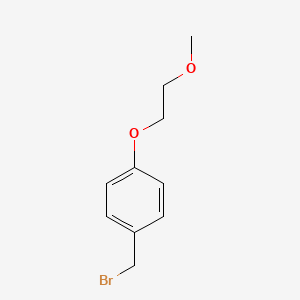
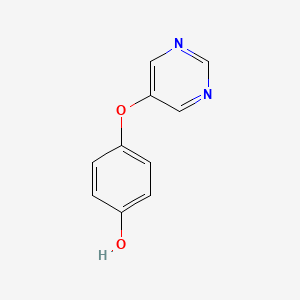
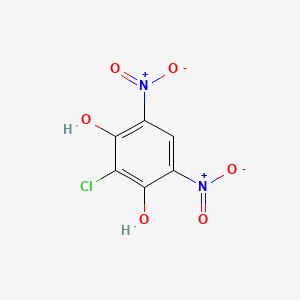
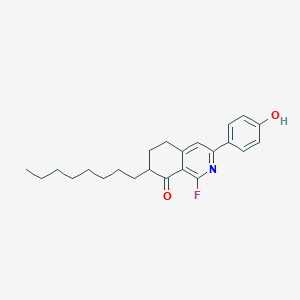
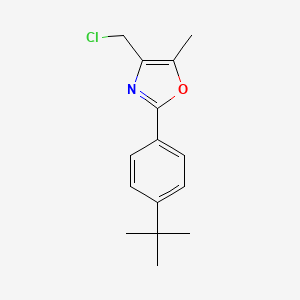
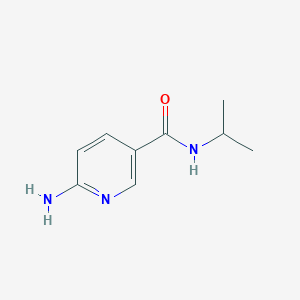
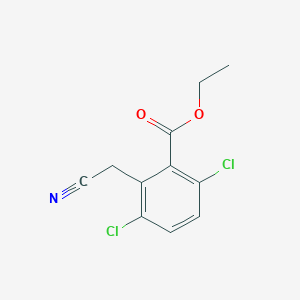

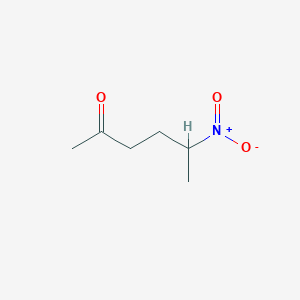
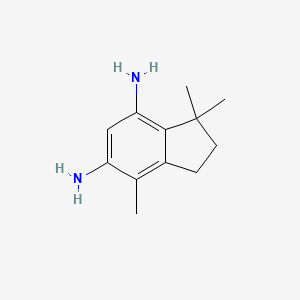
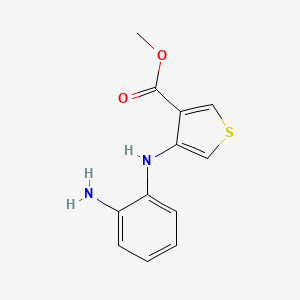
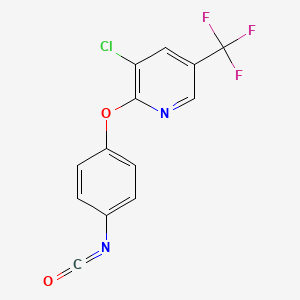
![8-Cyclopropyl-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B8675533.png)
